Journal Name:Nanoscale Advances
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA90116E
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00769C
This article explores the properties of heat and mass transport for MHD Casson nanofluid flow between two horizontal plates by considering the Darcy–Forchheimer medium. The effects of a uniform inclined magnetic field are discussed numerically. A Darcy–Forchheimer medium is considered in the x-direction between two plates. The features of Brownian diffusive motion, porosity, friction, viscous dissipation, chemical reaction, and thermophoresis are also considered. The governing equations of the model are a system of partial differential equations. This system is converted into non-linear ordinary differential equations using suitable similarity functions. The numerical shooting technique is used to solve the attained boundary value problem. This numerical technique is endowed with the Runge–Kutta order four method and the Newton method. Graphs and tables depict different significant effects. It is observed that the effect of a magnetic field is inversely related to the fluid flow. Moreover, the porosity factor (λ) and the magnetic inclination (γ) are inversely related to the surface drag force (Cf) and the Nusselt number (Nu).
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D4NA90004A
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Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00923H
In a stride towards sustainable solutions, this research endeavors to address the critical issue of water pollution via heavy metals by coupling the power of magnetic nanotechnology, in combination with a green chemistry approach, to eliminate two noxious inorganic pollutants: chromium(VI) and nickel(II) from aqueous environments. The synthesis of magnetite (Fe3O4) nanoparticles was achieved using ferric chloride hexahydrate (FeCl3·6H2O) as a precursor, with the assistance of Ziziphus mauritiana Lam. leaves extract, known for its remarkable salt-reducing properties. A range of bio-adsorbents, derived from corncob biomass, corncob pyrolyzed biochar, and magnetite/corncob biochar nanocomposite (NC), were engineered for their eco-friendly and biocompatible characteristics. Extensive parametric optimizations, including variations in pH, contact time, dose rate, and concentration, were carried out to gain insights into the adsorption behavior and capacity of these bioadsorbents concerning Cr(VI) and Ni(II). Equilibrium and kinetic studies were undertaken to comprehensively understand the adsorption dynamics. In the case of Ni(II), the Freundlich isotherm model provided a satisfactory fit for all bio-adsorbents, demonstrating R2 values of 0.91, 0.95, and 0.96 for BM, BC, and NC, respectively. Furthermore, the pseudo 1st order model emerged as the most suitable fit for Cr(VI) sequestration in corncob BM with an R2 value of 0.98, while pseudo 2nd order models were robustly fitted for BC and NC, yielding R2 values of 0.88 and 0.99, respectively. The magnetite/corncob nanocomposite outperformed other bioadsorbents in removing heavy metals from wastewater due to its environmental friendliness, larger surface area, reusability, and cost-effectiveness at an industrial scale.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00582H
Bimetallic nanoparticles have been extensively studied as electrocatalysts due to their superior catalytic activity and selectivity compared to their monometallic counterparts. The properties of bimetallic materials depend on the ordering of the metals in the structure, and to tailor-make materials for specific applications, it is important to be able to control the atomic structure of the materials during synthesis. Here, we study the formation of bimetallic palladium indium nanoparticles to understand how the synthesis parameters and additives used influence the atomic structure of the obtained product. Specifically, we investigate a colloidal synthesis, where oleylamine was used as the main solvent while the effect of two surfactants, oleic acid (OA) and trioctylphosphine (TOP) was studied. We found that without TOP included in the synthesis, a Pd-rich intermetallic phase with the Pd3In structure initially formed, which transformed into large NPs of the CsCl-structured PdIn phase. When TOP was included, the syntheses yielded both In2O3 and Pd3In. In situ X-ray total scattering with Pair Distribution Function analysis was used to study the formation process of PdIn bimetallic NPs. Our results highlight how seemingly subtle changes to material synthesis methods can have a large influence on the product atomic structure.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00701D
Renal cell carcinoma (RCC) is the 7th commonest cancer in the UK and the most lethal urological malignancy; 50% of all RCC patients will die from the condition. However, if identified early enough, small RCCs are usually cured by surgery or percutaneous procedures, with 95% 10 year survival. This study describes a newly developed non-invasive urine-based assay for the early detection of RCC. Our approach uses encoded magnetically controllable heterostructures as a substrate for immunoassays. These heterostructures have molecular recognition abilities and embedded patterned codes for a rapid identification of RCC biomarkers. The magnetic heterostructures developed for this study have a magnetic configuration designed for a remote multi axial control of their orientation by external magnetic fields, this control facilitates the code readout when the heterostructures are in liquid. Furthermore, the optical encoding of each set of heterostructures provides a multiplexed analyte capture platform, as different sets of heterostructures, specific to different biomarkers can be mixed together in a patient sample. Our results show a precise magnetic control of the heterostructures with an efficient code readout during liquid immunoassays. The use of functionalised magnetic heterostructures as a substrate for immunoassay is validated for urine specimen spiked with recombinant RCC biomarkers. Initial results of the newly proposed screening method on urine samples from RCC patients, and controls with no renal disorders are presented in this study. Comprehensive optimisation cycles are in progress to validate the robustness of this technology as a novel, non-invasive screening method for RCC.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00818E
The characteristics of nanomaterials have garnered significant attention in recent research on natural and forced convection. This study focuses on the forced convection characteristics of ternary nanofluids within convergent and divergent channels. The ternary nanofluid comprises titanium oxide (TiO2), zinc oxide (ZnO), and silver suspended in water, which serves as the base fluid. Using COMSOL Multiphysics 6.0, a reliable software for finite element analysis, numerical simulations were conducted for steady and incompressible two-dimensional flow. Reynolds numbers varying from 100 to 800 were employed to investigate forced convection. Additionally, we explored aspect ratios (channel height divided by the height of the convergent or divergent section) of −0.4, −0.2, 0, 0.2, and 0.4. Our findings revealed that only at aspect ratio a = 0.4 did the average outlet temperature increase as the Reynolds number rose, while other aspect ratios exhibited decreasing average temperatures with declining Reynolds numbers. Moreover, as the Reynolds number increased from 100 to 800 and the total volume fraction of the ternary nanofluids ranged from 0.003 to 0.15, there was a significant 100% enhancement in the average Nusselt number. For clarity, this article briefly presents essential information, such as the study's numerical nature, fluid properties (constant-property fluid), and the methodology (COMSOL Multiphysics 6.0, finite element analysis). Key conclusions are highlighted to enable readers to grasp the main outcomes at a glance. These details are also adequately covered in the manuscript to facilitate a comprehensive understanding of the research. The utilization of this emerging phenomenon holds immense potential in various applications, ranging from the development of highly efficient heat exchangers to the optimization of thermal energy systems. This phenomenon can be harnessed in scenarios in which effective cost management in thermal production is a critical consideration.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00472D
The growth of graphene and hexagonal boron nitride on hot transition metal surfaces involves the adsorption of precursor molecules, and their dissociation and assembly into two-dimensional honeycomb lattices. In a recent account it was found that h-BN may be distilled on a rhodium metal surface, which yields higher quality h-BN [Cun et al., ACS Nano, 2020, 15, 1351]. In this context, we calculated in a systematic approach the adsorption energies and sites of hydrogen, boron, carbon, nitrogen, and oxygen atoms and from the site dependence the activation energy for diffusion. Existing computed values of the solvation energy into the bulk were compared to the present ones with our calculation scheme and found to be in good agreement. For the distinction of different systems we introduce the concepts of epiphilicity and epiphobicity. The adsorption energies and stabilities of the C2 and BN dimers, the C6 and (BN)3 ring-hexamers and the graphene and h-BN monolayers allow the prediction of the performance of different substrates in chemical vapor deposition (CVD) processes for the growth of graphene and h-BN. Finally, vacancy creation energies were calculated as a criterion for the stability of graphene and h-BN on metallic substrates.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00743J
Laser fluence thresholds of ultrafast excitation of vapor bubbles around gold nanoparticles are determined experimentally. An optical scattering technique of limited minimum bubble size resolution is employed and analyzed for that purpose. Measurements were performed for spherical gold nanoparticles of varying sizes (40–200 nm) and for laser pulses of varying pulse width (55 fs to 4.3 ps) to estimate the limits where the evaluated thresholds are attributed to either plasma-mediated or photothermal cavitation. Furthermore, thresholds were obtained by double 55 fs pulsed excitation (varying delay 0.0–4.3 ps), providing insights into the dynamics of the excited plasma. A relationship is established between particle properties, (size, near-field amplification factor, and absorption efficiency) and the crossover pulse width of the transition from plasma-mediated to photothermal cavitation. Further, by comparing theory and experiments, we examine the approximative optical breakdown density of ∼10−21 cm−3 at a distance of 1–2 nm from the particle surface as a criterion of plasma-mediated cavitation around gold nanoparticles in analogy to the spinodal criterion for photothermal cavitation. For a given pulse width, the breakdown density appears to be nearly size-independent, establishing the aforesaid criterion applicable. However, a small pulse width dependence of the breakdown density is still observed. Based on these criteria, a comparison is further provided between theoretical thresholds of cavitation and the ones of detectable bubbles. An increasing discrepancy is observed between them with decreasing size for the case of photothermal cavitation. For plasma-mediated cavitation, the latter discrepancy is seemingly smaller, presumably due to the highly nonlinear nature of the process.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00749A
In this study, crystalline spinel zinc ferrite nanoparticles (ZnFe2O4 NPs) were successfully prepared and proposed as a high-performance electrode material for the construction of an electrochemical sensing platform for the detection of paracetamol (PCM). By modifying a screen-printed carbon electrode (SPE) with ZnFe2O4 NPs, the electrochemical characteristics of the ZnFe2O4/SPE and the electrochemical oxidation of PCM were investigated by cyclic voltammetry (CV), electrochemical impedance spectroscopy (EIS), chronoamperometry (CA), and differential pulse voltammetry (DPV) methods. The calculated electrochemical kinetic parameters from these techniques including electrochemically active surface area (ECSA), peak-to-peak separation (ΔEp), charge transfer resistance (Rct), standard heterogeneous electron-transfer rate constants (k0), electron transfer coefficient (α), catalytic rate constant (kcat), adsorption capacity (Γ), and diffusion coefficient (D) proved that the as-synthesized ZnFe2O4 NPs have rapid electron/mass transfer characteristics, intrinsic electrocatalytic activity, and facilitate the adsorption–diffusion of PCM molecules towards the modified electrode surface. As expected, the ZnFe2O4/SPE offered excellent analytical performance towards sensing of PCM with a detection limit of 0.29 μM, a wide linear range of 0.5–400 μM, and high electrochemical sensitivity of 1.1 μA μM−1 cm−2. Moreover, the proposed ZnFe2O4-based electrochemical nanosensor also exhibited good repeatability, high anti-interference ability, and practical feasibility toward PCM sensing in a pharmaceutical tablet. Based on these observations, the designed electrochemical platform not only provides a high-performance nanosensor for the rapid and highly efficient detection of PCM but also opens a new avenue for routine quality control analysis of pharmaceutical formulations.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00152K
Nanoparticles (NPs) mixed at the atomic scale have been synthesized by atmospheric-pressure spark ablation using pairs of Pd and Hf electrodes. Gravimetric analysis of the electrodes showed that the fraction of each material in the resulting mixed NPs can be varied from ca. 15–85 at% to 85–15 at% by employing different combinations of electrode polarities and thicknesses. These results were also qualitatively corroborated by microscopy and elemental analysis of the produced NPs. When using pairs of electrodes having the same diameter, the material from the one at negative polarity was represented at a substantially higher fraction in the mixed NPs regardless of whether a pair of thin or thick electrodes were employed. This can be attributed to the higher ablation rate of the electrodes at the negative polarity, as already known from earlier experiments. When using electrodes of different diameters, the fraction of the element from the thinner electrode was always higher. This is because thinner electrodes are ablated more effectively due to, at least in part, the increased importance of the associated heat losses compared to its thicker counterpart. In those cases, the polarity of the electrodes had a significantly smaller effect. Overall, our results demonstrate, for the first time, that spark ablation can be used to control atomic scale mixing and thus produce alloyed NPs with compositions that can be tuned to a good extent by simply using different combinations of electrode diameters and polarities. This expands the capabilities of the technique for producing mixed nanoparticle building blocks of well-defined composition that are highly desired for a wide range of applications.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00684K
Widefield magnetometry based on nitrogen-vacancy centers enables high spatial resolution imaging of magnetic field distributions without a need for spatial scanning. In this work, we show nitrogen-vacancy center magnetic imaging of Fe3O4 nanoparticles within the gastrointestinal tract of Drosophila melanogaster larvae. Vector magnetic field imaging based on optically detected magnetic resonance is carried out on dissected larvae intestine organs containing accumulations of externally loaded magnetic nanoparticles. The distribution of the magnetic nanoparticles within the tissue can be clearly deduced from the magnetic stray field measurements. Spatially resolved magnetic imaging requires the nitrogen-vacancy centers to be very close to the sample making the technique particularly interesting for thin tissue samples. This study is a proof of principle showing the capability of nitrogen-vacancy center magnetometry as a technique to detect magnetic nanoparticle distributions in Drosophila melanogaster larvae that can be extended to other biological systems.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00353A
Hydrogels are 3D cross-linked networks of polymeric chains designed to be used in the human body. Nowadays they find widespread applications in the biomedical field and are particularly attractive as drug delivery vectors. However, despite many good results, their release performance is sometimes very quick and uncontrolled, being forced by the high in vivo clearance of body fluids. In this direction, the development of novel responsive nanomaterials promises to overcome the drawbacks of common hydrogels, inducing responsive properties in three-dimensional polymeric devices. In this study, we synthesized and then loaded gold nanorods (Au NRs) within an agarose-carbomer (AC)-based hydrogel obtained from a microwave-assisted polycondensation reaction between carbomer 974P and agarose. The photothermal effect of the composite device was quantified in terms of maximum temperature and spatial–temporal temperature distribution, also during consecutive laser irradiations. This work shows that composite Au NRs loaded within AC hydrogels can serve as a stable photothermal treatment agent with enhanced photothermal efficiency and good thermal stability after consecutive laser irradiations. These results confirm that the composite system produced can exhibit an enhanced thermal effect under NIR laser irradiation, which is expected to lead to great therapeutic advantages for the localized treatment of different diseases.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00579H
We have employed a co-precipitation method to synthesize different concentrations of carbon spheres (CSs) doped with cadmium sulfide (CdS) quantum dots (QDs) for catalytic reduction and antibacterial applications. Various morphological and structural characterization techniques were used to comprehensively analyze the CS effect on CdS QDs. The catalytic reduction efficiency of CS-doped CdS QDs was evaluated using rhodamine B dye. The antibacterial efficacy was also assessed against the pathogenic microorganism Escherichia coli (E. coli), and substantial destruction in the inhibitory zone was measured. Finally, the synthesized CS-doped CdS QDs demonstrated favorable results for catalytic reduction and antibacterial applications. Computational studies verified the suppressive impact of these formed QDs on DNA gyrase and β-lactamase of E. coli.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00565H
An ingenious double-grating metamaterial-based ultrathin-broadband absorber consisting of AlGaAs–Ge–GaAs on a titanium film operating in the visible to infrared wavelength was designed in this work. This structure is capable of overcoming the Shockley–Queisser (SQ) limit and the tunneling junction effect of tandem solar cells. Our comprehensive study revealed the structure's absorption mechanism using the finite-difference time-domain (FDTD) technique, which exhibited excellent short-circuit current density and high absorption. Our proposed ultrathin structure of 410 nm thickness provided a high average absorption of 82.2% and 99.7% under unpolarized and TM-polarized light for a wavelength range of 450–2000 nm, respectively. Additionally, we observed high incidence angle tolerability under the plane wave and thermal stability over time for our proposed grating structure. The performance analysis of our proposed structure as an absorber layer of a solar cell revealed its high power conversion efficiency (PCE) of 31.7% with an excellent short-circuit current density of 47.1 mA cm−2 for AM 1.5 G solar irradiance. The double-grating metamaterial absorber structure has enormous potential for diverse applications such as solar harvesting, thermoelectric generation, and photodetection.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00369H
Atherosclerosis (AS) is a chronic inflammatory disease, characterized by a lipid accumulated plaque. Anti-oxidative and anti-inflammation and lipid metabolism promoting therapeutic strategies have been applied for atherosclerosis treatment. However, the therapeutic effect of a single therapeutic method is limited. It is suggested that a combination of these two strategies could help prevent lipid accumulation caused by inflammation and oxidative stress, and also promote lipid efflux from atherosclerotic plaque, to normalize arteries to the maximum extent. Hence, a strategy involving a multifunctional liposome co-encapsulating an antioxidant and anti-inflammatory drug epigallocatechin-3-gallate (EGCG) and a lipid-efflux-promoting gene miR-223 was established. The system (lip@EGCG/miR-223) could encapsulate miR-223 in core areas of the liposomes to provide a protective effect for gene drugs. Moreover, lip@EGCG/miR-223 was smaller in size (91.28 ± 2.28 nm characterized by DLS), making it easier to target AS lesions, which have smaller vascular endothelial spaces. After being efficiently internalized into the cells, lip@EGCG/miR-223 exhibited excellent antioxidant and anti-inflammatory effects in vitro by eliminating overproduced ROS and decreasing the level of inflammatory cytokines (TNF-α, IL-1β, and MCP-1), which was due to the effect of EGCG. Besides, the lipid-efflux-promoting protein ABCA1 was upregulated when treated with lip@EGCG/miR-223. Through the two therapies mentioned, lip@EGCG/miR-223 could effectively inhibit the formation of foam cells, which are a main component of atherosclerotic plaques. In AS model mice, after intravenous (i.v.) administration, lip@EGCG/miR-223 was effectively accumulated in atherosclerotic plaques, and the distribution of drugs in the heart and aorta compared to that in the kidney was significantly increased when compared with free drugs (the ratio was 6.27% for the free miR-223-treated group, which increased to 66.10% for the lip@EGCG/miR-223-treated group). By decreasing the inflammation level and lipid accumulation, the arterial vessels in AS were normalized, with less macrophages and micro-angiogenesis, when treated with lip@EGCG/miR-223. Overall, this study demonstrated that lip@EGCG/miR-223 could be developed as a potential system for atherosclerosis treatment by a combined treatment of antioxidant, anti-inflammatory, and lipid-efflux-promoting effects, which provides a novel strategy for the safe and efficient management of atherosclerosis.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00471F
The current study emphasizes the minimal toxicity observed in vitro and in vivo for carbon nanohorns (CNHs) modified with third generation polyamidoamine (PAMAM) dendrimers. Initially, we investigated the interactions between CNH–PAMAM and lipid bilayers, which were utilized as representative models of cellular membranes for the evaluation of their toxicity in vitro. We found that the majority of those interactions occur between the modified CNHs and the polar groups of phospholipids, meaning that CNH–PAMAM does not incorporate into the lipid chains, and thus, disruption of the lipid bilayer structure is avoided. This outcome is a very important observation for further evaluation of CNH–PAPAM in cell lines and in animal models. Next, we demonstrated the potential of CNH–PAMAM for complexation with insulin, as a proof of concept for its employment as a delivery platform. Importantly, our study provides comprehensive evidence of low toxicity for CNH–PAMAM both in vitro and in vivo. The assessment of cellular toxicity revealed that the modified CNHs exhibited minimal toxicity, with concentrations of 151 μg mL−1 and 349 μg mL−1, showing negligible harm to EO771 cells and mouse embryonic fibroblasts (MEFs), respectively. Moreover, the histological analysis of the mouse livers demonstrated no evidence of tissue necrosis and inflammation, or any visible signs of severe toxicity. These findings collectively indicate the safe profile of CNH–PAMAM and further contribute to the growing body of knowledge on the safe and efficient utilization of CNH-based nanomaterials in drug and protein delivery applications.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00429E
Humidity sensors play a critical role in monitoring human activities, environmental health, food processing and storage, and many other fields. Recently, some 2D materials, particularly MXenes, have been considered as promising candidates for creating humidity sensors because of their high surface area, surface-to-bulk ratio, and excellent conductivity, arising from the high concentration and mobility of free electrons. In this work, we propose the plasmon-assisted surface modification and termination tuning of common MXene (Ti3C2Tx) to enhance their response to humidity and increase their stability against oxidation. Hydrophobic (–C6H4–CF3) and hydrophilic (–C6H4–COOH) chemical moieties were covalently grafted to the Ti3C2Tx surface using plasmon-mediated diazonium chemistry. In situ Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) measurements, performed at different humidity levels indicate that surface modification significantly affects penetration of water molecules in Ti3C2Tx films. As a result, the sensitivity of the flakes to the presence of water molecules was significantly altered. Additionally, proposed surface grafting commonly proceeds on the less stable MXene surface sites, where flake oxidation commonly initiates. As a result of the modification, such “weak” and more chemically active sites were blocked and Ti3C2Tx stability was significantly enhanced.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00478C
Mechanical cues in the tumor microenvironment interplay with internal cellular processes to control cancer cell migration. Microscale pores present in tumor tissue confer varying degrees of confinement on migrating cells, increasing matrix contact and inducing cytoskeletal rearrangement. Previously, we observed that increased collagen matrix contact significantly increased cell migration speed and cell-induced strains within the matrix. However, the effects of this confinement on future cell migration are not fully understood. Here, we use a collagen microtrack platform to determine the effect of confinement on priming MDA-MB-231 cancer cells for fast migration. We show that migration through a confined track results in increased speed and accumulation of migratory machinery, including actin and active mitochondria, in the front of migrating breast cancer cells. By designing microtracks that allow cells to first navigate a region of high confinement, then a region of low confinement, we assessed whether migration in high confinement changes future migratory behavior. Indeed, cells maintain their speed attained in high confinement even after exiting to a region of low confinement, indicating that cells maintain memory of previous matrix cues to fuel fast migration. Active mitochondria maintain their location at the front of the cell even after cells leave high confinement. Furthermore, knocking out vinculin to disrupt focal adhesions disrupts active mitochondrial localization and disrupts the fast migration seen upon release from confinement. Together, these data suggest that active mitochondrial localization in confinement may facilitate fast migration post-confinement. By better understanding how confinement contributes to future cancer cell migration, we can identify potential therapeutic targets to inhibit breast cancer metastasis.
Nanoscale Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D3NA00207A
In the development of therapeutic extracellular vesicles (EVs), drug encapsulation efficiencies are significantly lower when compared with synthetic nanomedicines. This is due to the hierarchical structure of the EV membrane and the physicochemical properties of the candidate drug (molecular weight, hydrophilicity, lipophilicity, and so on). As a proof of concept, here we demonstrated the importance of drug compartmentalization in EVs as an additional parameter affecting the therapeutic potential of drug-loaded EVs. In human adipose mesenchymal stem cell (hADSC) derived EVs, we performed a comparative drug loading analysis using two formulations of the same chemotherapeutic molecule – free doxorubicin (DOX) and 1,2-distearoyl-sn-glycero-3-phosphoethanolamine (DSPE) lipid-conjugated doxorubicin (L-DOX) – to enhance the intracellular uptake and therapeutic efficacy. By nano surface energy transfer (NSET) and molecular simulation techniques, along with cryo-TEM analysis, we confirmed the differential compartmentalization of these two molecules in hADSC EVs. L-DOX was preferentially adsorbed onto the surface of the EV, due to its higher lipophilicity, whereas free DOX was mostly encapsulated within the EV core. Also, the L-DOX loaded EV (LDOX@EV) returned an almost three-fold higher DOX content as compared to the free DOX loaded EV (DOX@EV), for a given input mass of drug. Based on the cellular investigations, L-DOX@EV showed higher cell internalization than DOX@EV. Also, in comparison with free L-DOX, the magnitude of therapeutic potential enhancement displayed by the surface compartmentalized L-DOX@EV is highly promising and can be exploited to overcome the sensitivity of many potential drugs, which are impermeable in nature. Overall, this study illustrates the significance of drug compartmentalization in EVs and how this could affect intracellular delivery, loading efficiency, and therapeutic effect. This will further lay the foundation for the future systematic investigation of EV-based biotherapeutic delivery platforms for personalized medicine.
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Supplementary Information
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